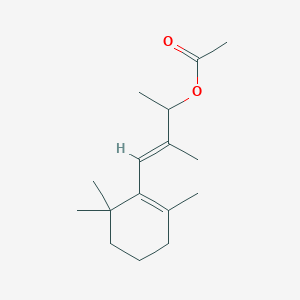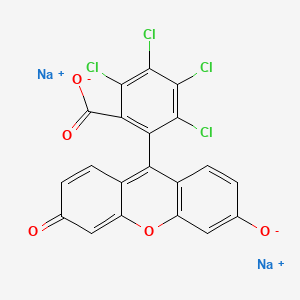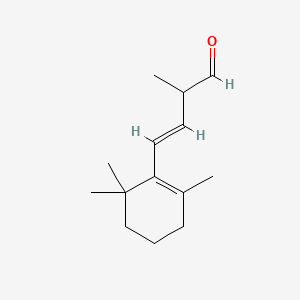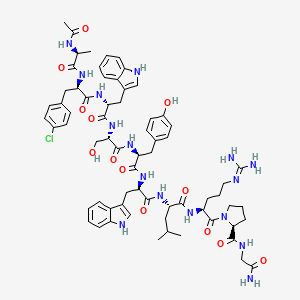
Propionanilide, 2'-bromo-3-(diethylamino)-5'-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propionanilide, 2’-bromo-3-(diethylamino)-5’-ethyl- is a complex organic compound that belongs to the class of substituted anilides This compound is characterized by the presence of a bromine atom, a diethylamino group, and an ethyl group attached to the anilide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propionanilide, 2’-bromo-3-(diethylamino)-5’-ethyl- typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as palladium or copper to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Propionanilide, 2’-bromo-3-(diethylamino)-5’-ethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom is replaced by other nucleophiles such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, thiols, alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted anilides .
Scientific Research Applications
Propionanilide, 2’-bromo-3-(diethylamino)-5’-ethyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of Propionanilide, 2’-bromo-3-(diethylamino)-5’-ethyl- involves its interaction with specific molecular targets and pathways. The bromine atom and diethylamino group play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-chlorobutane: Similar in structure but with different substituents, leading to distinct chemical and biological properties.
2-Bromo-3-methoxythiophene: Shares the bromine atom but differs in the heterocyclic structure.
2-Bromo-3-hexylthiophene: Similar brominated compound with a different alkyl chain .
Uniqueness
Propionanilide, 2’-bromo-3-(diethylamino)-5’-ethyl- is unique due to the presence of both the diethylamino group and the ethyl group on the anilide structure. This combination of substituents imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.
Properties
CAS No. |
92731-12-9 |
|---|---|
Molecular Formula |
C15H23BrN2O |
Molecular Weight |
327.26 g/mol |
IUPAC Name |
N-(2-bromo-5-ethylphenyl)-3-(diethylamino)propanamide |
InChI |
InChI=1S/C15H23BrN2O/c1-4-12-7-8-13(16)14(11-12)17-15(19)9-10-18(5-2)6-3/h7-8,11H,4-6,9-10H2,1-3H3,(H,17,19) |
InChI Key |
PKWPLFBAUAHRPV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)Br)NC(=O)CCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



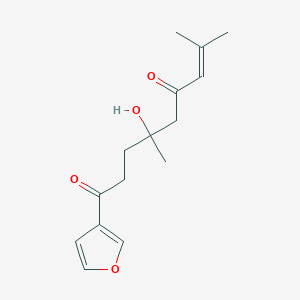
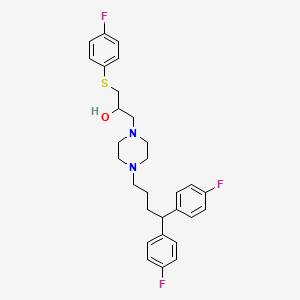

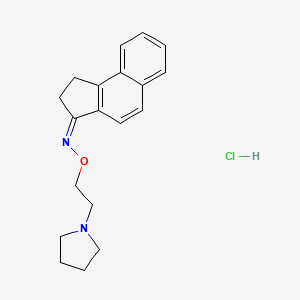
![4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;hydrogen phosphate](/img/structure/B12777144.png)

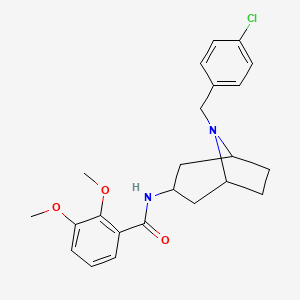
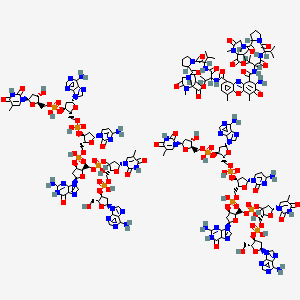
![31-oxo-9-aza-31-azoniadodecacyclo[33.10.2.02,30.05,29.07,27.08,24.010,23.011,20.013,18.032,46.036,41.043,47]heptatetraconta-1(45),2,4,8(24),10,12,14,16,18,22,25,28,32(46),37,39,43-hexadecaene-6,21,34,42-tetrone](/img/structure/B12777156.png)
